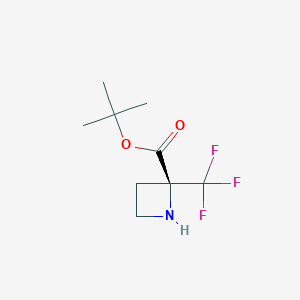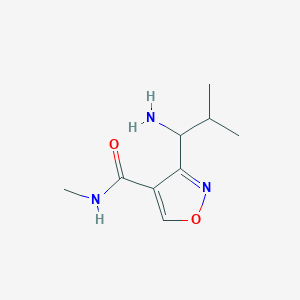![molecular formula C9H12N4 B13011087 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B13011087.png)
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine is a compound that belongs to the class of fused heterocycles. This compound features a pyrrolo[2,1-f][1,2,4]triazine core, which is known for its significant biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable target for research in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.
Métodos De Preparación
The synthesis of 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine can be achieved through several synthetic routes:
-
Synthesis from Pyrrole Derivatives: : This method involves the cyclization of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process .
-
Multistep Synthesis: : This approach involves multiple steps, starting from simple organic molecules. Each step involves specific reactions such as nucleophilic substitution, cyclization, and amination to build the desired compound .
-
Transition Metal-Mediated Synthesis: : Transition metals like palladium or copper can be used as catalysts to promote the formation of the pyrrolo[2,1-f][1,2,4]triazine ring system. These reactions often require specific ligands and reaction conditions to achieve high yields .
Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.
Análisis De Reacciones Químicas
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives, which may have different biological activities.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups attached to the pyrrolo[2,1-f][1,2,4]triazine core.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrolo[2,1-f][1,2,4]triazine core or the propan-2-amine side chain.
Aplicaciones Científicas De Investigación
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities .
-
Biology: : In biological research, this compound is studied for its interactions with various enzymes and receptors. It serves as a tool for understanding the mechanisms of enzyme inhibition and receptor binding.
-
Medicine: : The compound is of interest in medicinal chemistry for the development of new drugs. It has shown potential as a kinase inhibitor, which is important in cancer therapy, and as an antiviral agent .
-
Industry: : In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique structure makes it a valuable candidate for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation or the inhibition of viral replication, depending on the specific target and context .
Comparación Con Compuestos Similares
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine can be compared with other similar compounds, such as:
-
Pyrrolo[2,1-f][1,2,4]triazine: : This parent compound shares the same core structure but lacks the propan-2-amine side chain. It is also used in the development of kinase inhibitors and antiviral agents .
-
Avapritinib: : A kinase inhibitor that contains the pyrrolo[2,1-f][1,2,4]triazine core. It is used in the treatment of gastrointestinal stromal tumors .
-
Remdesivir: : An antiviral drug that also features the pyrrolo[2,1-f][1,2,4]triazine core. It has been used in the treatment of COVID-19 .
The uniqueness of this compound lies in its specific side chain, which can influence its biological activity and specificity towards certain targets.
Propiedades
Fórmula molecular |
C9H12N4 |
|---|---|
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
1-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropan-2-amine |
InChI |
InChI=1S/C9H12N4/c1-7(10)2-8-3-9-4-11-6-12-13(9)5-8/h3-7H,2,10H2,1H3 |
Clave InChI |
BAFZVEHEXMUQBA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CN2C(=C1)C=NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


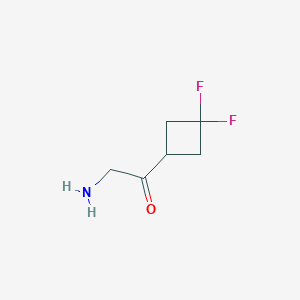
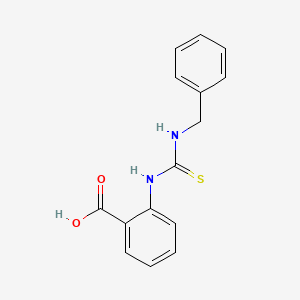
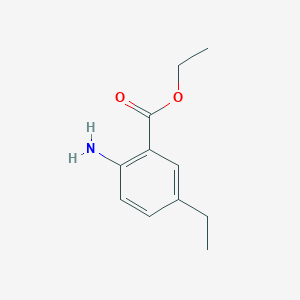
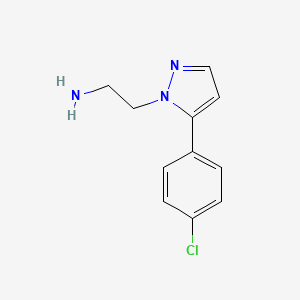
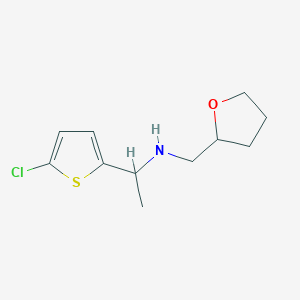
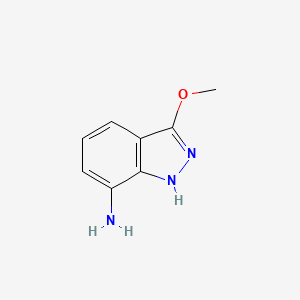
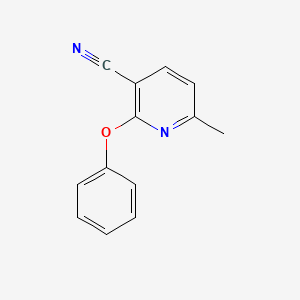
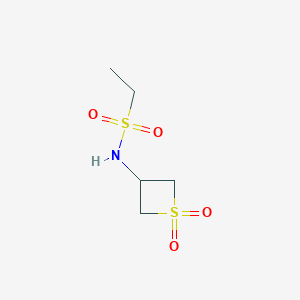
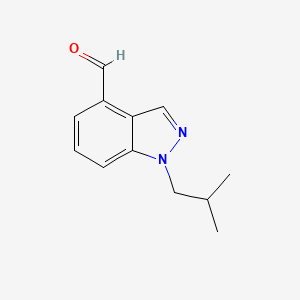

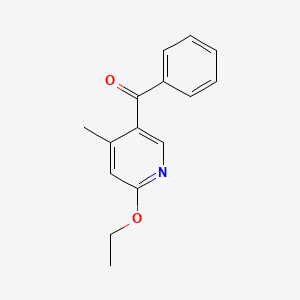
![(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13011066.png)
